2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile is a complex organic compound primarily recognized for its role as an intermediate in the synthesis of Losartan, a medication used to treat hypertension. This compound features a biphenyl structure linked to an imidazole ring, which includes various substituents such as a butyl group, a chloro group, and a hydroxymethyl group. Its molecular formula is and it has a molecular weight of approximately 379.88 g/mol .
This compound is classified under organic compounds, specifically as an imidazole derivative. It is also categorized in the context of pharmaceutical chemistry due to its application in drug synthesis. The compound can be sourced from various chemical suppliers and is listed under the CAS number 114772-55-3 .
The synthesis of 2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile typically involves the reaction of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde with 4'-bromomethyl-2-cyanobiphenyl. This reaction is generally facilitated by an alkali metal hydroxide base, which enhances yield and economic efficiency .
The key steps in the synthesis include:
The molecular structure of 2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile consists of:
The structural formula can be represented as follows:
Key structural data includes:
The primary reaction involving 2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile is its conversion into Losartan through the transformation of its nitrile group into a tetrazole ring. This transformation typically involves:
This reaction pathway is crucial for synthesizing Losartan, which plays a significant role in managing hypertension and cardiovascular diseases .
The mechanism of action for 2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile as an intermediate involves:
This mechanism underlies the therapeutic effects observed with Losartan and similar compounds derived from this nitrile .
Property | Value |
---|---|
Melting Point | 157–158 °C |
Boiling Point | Approximately 605.6 °C |
Density | 1.19 g/cm³ |
Color | White to Off-white |
Property | Value |
---|---|
Solubility | Slightly soluble in DMSO |
pKa | Approximately 13.66 |
Form | Solid |
These properties indicate that the compound is stable under standard conditions but may require specific handling protocols due to its chemical nature .
The primary application of 2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile lies in its role as an intermediate in pharmaceutical synthesis, particularly for Losartan. Its significance extends to:
Research continues to explore further derivatives and analogs based on this compound for enhanced efficacy and safety profiles in clinical settings .
The compound is systematically named 2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile according to IUPAC conventions. This name precisely describes its structure: a benzonitrile group attached at the ortho-position of a biphenyl system, with a para-substituted imidazole featuring a butyl chain (C₄H₉), chlorine atom, and hydroxymethyl (–CH₂OH) group [1] [8]. Key synonyms include:
Table 1: Official and Common Synonyms of the Compound
Systematic IUPAC Name | Pharmaceutical Context | CAS Registry Number |
---|---|---|
2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile | Losartan Impurity 8 | 114772-55-3 |
4′-[[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl]biphenyl-2-carbonitrile | Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan | 114772-55-3 |
The molecular formula C₂₂H₂₂ClN₃O is consistently verified across multiple sources [1] [2] . This formula accounts for:
The molecular weight is calculated as 379.88 g/mol, based on standard atomic masses (C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00). High-resolution mass spectrometry confirms a monoisotopic exact mass of 379.1451 Da [8].
While explicit spectral data are not fully detailed in the available sources, inferences can be made from structural analogs and fragment data:
Table 2: Key Predicted Spectroscopic Signatures
Technique | Group/Vibration | Expected Signal |
---|---|---|
¹H NMR | Butyl terminal methyl | δ 0.8–0.9 (t, 3H) |
¹H NMR | Hydroxymethyl | δ 4.5–4.6 (s, 2H) |
IR | Nitrile group | 2225 cm⁻¹ |
IR | Hydroxyl group | 3200–3400 cm⁻¹ |
MS | Molecular ion | [M+H]⁺ 380.9 |
Direct crystallographic data for this compound is not available in the searched literature. However, structural analogs (e.g., losartan derivatives) suggest:
Computational studies (e.g., density functional theory) predict:
The SMILES string CCCCc1nc(Cl)c(CO)n1Cc2ccc(cc2)c3ccccc3C#N
and InChIKey InChI=1S/C22H22ClN3O/c1-2-3-8-21-25-22(23)20(15-27)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,27H,2-3,8,14-15H2,1H3
provide standardized representations for molecular dynamics simulations [1] [8].
Table 3: Comprehensive Compound Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile |
CAS Number | 114772-55-3 |
ChemSpider ID | 11199986 |
MDL Number | MFCD16619233 |
SMILES | CCCCC1=NC(Cl)=C(CO)N1Cc2ccc(cc2)c3ccccc3C#N |
InChI | InChI=1S/C22H22ClN3O/c1-2-3-8-21-25-22(23)20(15-27)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,27H,2-3,8,14-15H2,1H3 |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1